molecular formula C2H5IO B079887 Iodomethyl methyl ether CAS No. 13057-19-7

Iodomethyl methyl ether

Cat. No. B079887
CAS RN: 13057-19-7
M. Wt: 171.96 g/mol
InChI Key: UUSXSNJAQDJKCG-UHFFFAOYSA-N
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Description

Iodomethyl methyl ether (IMME), known chemically as [13057-19-7] C2H5IO, is a significant compound in the realm of organic chemistry due to its versatility as a reactive methoxymethylating agent for various nucleophiles including phosphorus, carbon, oxygen, and nitrogen. Additionally, it serves as an iodomethylating agent for aromatic systems. The compound is also referred to by its alternate name, iodomethoxymethane (Jung, Zheng, & Wang, 2007).

Synthesis Analysis

The synthesis of IMME can be achieved through several methods. One prevalent method involves the displacement of chloride from chloromethyl methyl ether by iodide ion, followed by the distillation of the product. Another approach utilizes the reaction of formaldehyde or trioxane with methanol and hydrogen iodide. A notably advantageous method involves the reaction of methylal (dimethoxymethane) with iodotrimethylsilane, circumventing the use or production of highly carcinogenic materials like chloromethyl methyl ether or bis(chloromethyl) ether (Jung, Zheng, & Wang, 2007).

Molecular Structure Analysis

The molecular structure of IMME, including its rotational and quartic centrifugal distortion constants and all components of the nuclear quadrupole coupling constant tensor, has been established through microwave spectra measurements of the molecule and its isotopic species. These studies have provided a detailed understanding of its geometric configuration and electronic distribution (Hayashi, Morimoto, & Inada, 1995).

Chemical Reactions and Properties

IMME acts as a reactive methoxymethylating agent, capable of introducing methoxymethyl groups to a variety of nucleophiles. This reactivity is crucial for modifying phosphorus, carbon, oxygen, and nitrogen-containing compounds, thereby expanding the utility of IMME in organic synthesis and modifications of aromatic systems (Jung, Zheng, & Wang, 2007).

Physical Properties Analysis

IMME is a liquid at room temperature and is commercially available, often stabilized with copper. It has a boiling point of 122 °C at decomposition, and 39 °C at 20 mmHg, with a density of 2.030 g/mL. It is soluble in common organic solvents, indicating its compatibility with a wide range of chemical reactions and processes (Jung, Zheng, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of IMME underscore its strong reactivity as an alkylating agent, which is critical for its application in organic synthesis. However, due to its corrosive nature and potential as a lachrymator, IMME must be handled with caution, preferably under fume hood conditions to prevent exposure through inhalation or skin contact (Jung, Zheng, & Wang, 2007).

Safety And Hazards

Iodomethyl methyl ether is corrosive and a lachrymator . It is a strong alkylating agent and as such is likely to be harmful if swallowed or absorbed through the skin . It should be handled accordingly and used in a fume hood .

properties

IUPAC Name

iodo(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXSNJAQDJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156625
Record name Iodomethyl methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethyl methyl ether

CAS RN

13057-19-7
Record name Methane, iodomethoxy-
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Record name Iodomethyl methyl ether
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Record name Iodomethyl methyl ether
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Record name Iodomethyl methyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
FR Cruickshank, SW Benson - International Journal of …, 1969 - Wiley Online Library
The carbonâ•fihydrogen bond strength in dimethyl ether and some properties of iodomethyl methyl ether View More

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